2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid

Catalog No.
S11927786
CAS No.
M.F
C21H14ClNO3
M. Wt
363.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline...

Product Name

2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid

IUPAC Name

2-[5-(2-chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid

Molecular Formula

C21H14ClNO3

Molecular Weight

363.8 g/mol

InChI

InChI=1S/C21H14ClNO3/c1-12-6-7-17-14(10-12)15(21(24)25)11-18(23-17)20-9-8-19(26-20)13-4-2-3-5-16(13)22/h2-11H,1H3,(H,24,25)

InChI Key

JGIIWEWXVMPJMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=CC=CC=C4Cl

2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid is a complex organic compound characterized by its unique molecular structure, which includes a quinoline core substituted with both a furan and a chlorophenyl group. The chemical formula for this compound is C₁₅H₁₁ClN₁O₂, and it features multiple functional groups that contribute to its reactivity and biological activity. This compound falls within the class of heterocyclic compounds, which are known for their diverse applications in pharmaceuticals and agrochemicals.

The reactivity of 2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid can be attributed to the presence of the carboxylic acid group, which can undergo typical acid-base reactions. Additionally, the chlorophenyl and furan groups may participate in electrophilic aromatic substitution reactions. The compound may also engage in nucleophilic substitution due to the presence of the halogen atom (chlorine), allowing for further derivatization.

Research indicates that compounds similar to 2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of this compound may vary based on its structural modifications and the presence of other substituents. Preliminary studies suggest potential efficacy against certain cancer cell lines, although comprehensive biological evaluations are necessary to fully understand its pharmacological profile.

The synthesis of 2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. Common synthetic routes may include:

  • Formation of the Quinoline Core: This can be achieved through cyclization reactions involving an appropriate aniline derivative and a carbonyl compound.
  • Furan Substitution: The introduction of the furan moiety can be accomplished through electrophilic substitution or coupling reactions.
  • Chlorination: The chlorophenyl group can be introduced via halogenation methods, often using reagents such as thionyl chloride or phosphorus pentachloride.
  • Carboxylic Acid Functionalization: Final modifications to install the carboxylic acid group may involve oxidation of alcohol precursors or direct carboxylation techniques.

This compound has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents targeting various diseases. Its unique structure may also lend itself to use in materials science, particularly in developing organic semiconductors or sensors due to its electronic properties.

Interaction studies involving 2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid focus on its binding affinities with biological targets such as enzymes or receptors. These studies are crucial for understanding the mechanism of action and evaluating the compound's potential side effects. High-throughput screening methods are often employed to assess these interactions systematically.

Several compounds share structural similarities with 2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
6-Chloro-2-methylquinoline-4-carboxylic acidQuinoline core with chlorine and carboxylic acidLacks furan substitution
2-(Furan-2-yl)quinoline-4-carboxylic acidQuinoline core with furan substitutionDoes not contain chlorinated phenyl group
5-(Chlorophenyl)-3-methylisoxazole-4-carboxylic acidIsoxazole instead of quinolineDifferent heterocyclic framework

The uniqueness of 2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid lies in its specific combination of furan and chlorophenyl groups attached to a quinoline structure, which may enhance its biological activity compared to other similar compounds.

XLogP3

5.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

363.0662210 g/mol

Monoisotopic Mass

363.0662210 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

Explore Compound Types